An In-Depth Technical Guide to 1-(2-Chloro-ethoxy)-2-methyl-benzene (CAS 21120-79-6): Synthesis, Reactivity, and Applications in Chemical R&D
An In-Depth Technical Guide to 1-(2-Chloro-ethoxy)-2-methyl-benzene (CAS 21120-79-6): Synthesis, Reactivity, and Applications in Chemical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identification and Physicochemical Profile
1-(2-Chloro-ethoxy)-2-methyl-benzene, registered under CAS number 21120-79-6, is a bifunctional aromatic organic compound.[1][2] Its structure features a benzene ring substituted with both a methyl group and a 2-chloroethoxy group. This unique combination of an ortho-substituted toluene core and a reactive chloroalkyl ether side-chain makes it a valuable intermediate and building block in synthetic organic chemistry, particularly for the development of more complex molecular architectures in pharmaceutical and materials science.[3]
The molecule's physical and chemical characteristics are dictated by its constituent parts: the hydrophobic aromatic ring and methyl group, the polar ether linkage, and the reactive C-Cl bond. These features govern its solubility, reactivity, and potential applications.
| Property | Value | Source |
| CAS Number | 21120-79-6 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| IUPAC Name | 1-(2-chloroethoxy)-2-methylbenzene | [1] |
| Computed XLogP3 | 3.3 | [1] |
| Hazard Classification | Irritant (Xi) | [2] |
Section 2: Synthesis and Mechanistic Pathway
The most direct and widely utilized method for preparing unsymmetrical aryl ethers like 1-(2-chloro-ethoxy)-2-methyl-benzene is the Williamson Ether Synthesis .[4][5] This robust Sₙ2 reaction provides a reliable pathway by coupling an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[6][7]
The strategic choice of this pathway is based on its efficiency and the commercial availability of the precursors: o-cresol (2-methylphenol) and an electrophilic two-carbon synthon such as 1-bromo-2-chloroethane or 1,2-dichloroethane.[8][9] The reaction proceeds by first deprotonating the weakly acidic phenolic hydroxyl group of o-cresol to form a potent nucleophile, the 2-methylphenoxide anion. This anion then displaces the halide from the alkylating agent in a classic bimolecular nucleophilic substitution.
Caption: Overall reaction scheme for the Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure derived from standard Williamson ether synthesis conditions.[10][11]
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Nucleophile Formation: Add o-cresol (1.0 equivalent) to the stirred suspension. Heat the mixture to approximately 70-80°C for 30 minutes to facilitate the formation of the potassium 2-methylphenoxide salt. The choice of a weak base like K₂CO₃ is advantageous for aryl ethers.[6]
-
Alkylation: Slowly add 1,2-dichloroethane (1.5-2.0 equivalents) dropwise to the reaction mixture. The use of an excess of the alkylating agent helps drive the reaction to completion.
-
Reaction: Maintain the reaction temperature at 80-90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Quench the filtrate with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism, which is fundamental to its success.
Caption: The two-step mechanism of the Williamson Ether Synthesis.
The Sₙ2 nature of the second step necessitates the use of a primary alkyl halide.[7] Tertiary or even secondary halides would be prone to E2 elimination as a competing side reaction, drastically reducing the yield of the desired ether.[6]
Section 3: Spectroscopic and Analytical Profile
Characterization of 1-(2-chloro-ethoxy)-2-methyl-benzene relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected data can be reliably predicted.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl protons (~2.2 ppm), two triplets for the adjacent ethoxy protons (-O-CH₂ -CH₂-Cl at ~4.2 ppm and -O-CH₂-CH₂ -Cl at ~3.8 ppm), and a complex multiplet in the aromatic region (~6.8-7.2 ppm) for the four protons on the benzene ring.
-
¹³C NMR: The carbon spectrum should display nine distinct signals: one for the methyl carbon, two for the aliphatic carbons of the ethoxy chain, and six for the aromatic carbons (four CH and two quaternary).
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear as a characteristic doublet at m/z 170 and 172, with an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] Common fragmentation patterns would include the loss of a chloromethyl radical (•CH₂Cl) or cleavage of the ether bond.[12]
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching for the ether (~1250 cm⁻¹), C-Cl stretching (~750-650 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and sp² and sp³ C-H stretching.[13]
Section 4: Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites: the primary alkyl chloride and the activated aromatic ring.
A. Nucleophilic Substitution at the Alkyl Chloride
The terminal chlorine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to Sₙ2 attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-(o-tolyloxy)ethyl moiety onto other molecules, a common strategy in medicinal chemistry for linker construction or scaffold elaboration.
Caption: General scheme for electrophilic substitution on the activated aromatic ring.
This dual reactivity makes the compound a versatile starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Section 5: Safety, Handling, and Regulatory Context
Hazard Profile and Safe Handling
1-(2-Chloro-ethoxy)-2-methyl-benzene is classified as an irritant. [2]General safety precautions for handling this and similar chemicals should be strictly followed:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [14]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Regulatory and Quality Considerations in Drug Development
As an intermediate intended for potential use in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is paramount. Regulatory agencies like the FDA have stringent guidelines regarding impurities in drug products, with a particular focus on residual solvents. [15]Benzene, a known human carcinogen, is a Class 1 solvent that should not be used in drug manufacturing. [16]While not a direct precursor in the described synthesis, manufacturers must ensure that no benzene contamination is present from raw materials or side reactions. The ICH Q3C guidance recommends that if its use is unavoidable for a significant therapeutic advance, levels must be restricted to 2 ppm. [15]This underscores the importance of robust analytical methods for quality control and process validation when using such intermediates in a pharmaceutical context.
Section 6: Conclusion
1-(2-Chloro-ethoxy)-2-methyl-benzene is a strategically designed chemical intermediate whose value lies in its predictable synthesis and versatile reactivity. The Williamson Ether Synthesis provides a reliable and scalable route for its production. Its bifunctional nature—a nucleophile-receptive alkyl chloride and an electrophile-receptive activated aromatic ring—offers synthetic chemists a powerful tool for constructing complex molecules. For professionals in drug discovery and development, this compound serves as an exemplary building block, enabling the exploration of chemical space through systematic modification at two distinct molecular sites. Adherence to rigorous safety protocols and quality control is essential when incorporating this and similar intermediates into synthetic campaigns targeting therapeutic agents.
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